molecular formula C13H19NO4 B2800814 (2R,3R,4R,5S)-1-benzyl-2-(hydroxymethyl)piperidine-3,4,5-triol CAS No. 72458-46-9

(2R,3R,4R,5S)-1-benzyl-2-(hydroxymethyl)piperidine-3,4,5-triol

Cat. No. B2800814
CAS RN: 72458-46-9
M. Wt: 253.298
InChI Key: BTIIGIMBIARTEA-YVECIDJPSA-N
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Description

This compound belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . The molecular formula of the compound is C6H13NO4 .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . The exact molecular structure would require more specific information or computational chemistry tools to determine.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 163.173 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Chemical Synthesis and Modification

This compound has been a focus in the field of chemical synthesis. Simone et al. (2012) explored the synthesis of branched iminosugars, including (3S,4R,5S)-3-(hydroxymethyl)piperidine-3,4,5-triol, which was identified as a specific inhibitor of α-D-glucosidase, demonstrating its potential in biochemical applications (Simone et al., 2012).

Bioactive Properties

Tong et al. (2018) discussed 1-deoxynojirimycin, which is structurally similar to the subject compound, noting its presence in various natural sources and its bioactivity, including anti-hyperglycemic, anti-virus, and anti-tumor functions (Tong et al., 2018).

Spectroscopic Characterization

Paulraj and Muthu (2013) conducted a detailed spectroscopic study (FTIR, FT-Raman, and UV) of a closely related compound, offering insights into its structural and electronic properties, which are essential for understanding its interactions and reactivity in various contexts (Paulraj & Muthu, 2013).

Enzyme Inhibition Potential

Jakobsen et al. (2001) synthesized various isomers and derivatives of hydroxymethyl-piperidine, demonstrating their inhibitory effects on liver glycogen phosphorylase, indicating potential therapeutic applications in metabolic disorders (Jakobsen et al., 2001).

properties

IUPAC Name

(2R,3R,4R,5S)-1-benzyl-2-(hydroxymethyl)piperidine-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c15-8-10-12(17)13(18)11(16)7-14(10)6-9-4-2-1-3-5-9/h1-5,10-13,15-18H,6-8H2/t10-,11+,12-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIIGIMBIARTEA-YVECIDJPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1CC2=CC=CC=C2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1CC2=CC=CC=C2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4R,5S)-1-benzyl-2-(hydroxymethyl)piperidine-3,4,5-triol

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